
2-(4-chloro-2,6-dimethylphenoxy)-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inhibitor E4 is a synthetic organic compound known for its role as a novel inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of inhibitor E4 involves several steps, starting with the preparation of the core structure. The key intermediate is 2-(4-chloro-2,6-dimethylphenoxy)-N-propan-2-ylacetamide. The synthesis typically involves the following steps:
Halogenation: The introduction of a chlorine atom to the aromatic ring.
Etherification: Formation of the ether bond between the aromatic ring and the acetamide group.
Amidation: Introduction of the amide group to complete the structure.
Industrial Production Methods: Industrial production of inhibitor E4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Inhibitor E4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, inhibitor E4 can form oxidized derivatives.
Reduction: Reducing agents can convert inhibitor E4 to its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Compounds: Produced via substitution reactions.
Scientific Research Applications
Inhibitor E4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its role in inhibiting amino acid transporters, which has implications in metabolic studies.
Medicine: Explored for potential therapeutic applications, particularly in treating diseases related to amino acid transport dysfunction.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Inhibitor E4 exerts its effects by targeting the neutral amino acid transporter B0AT1 (SLC6A19). The compound binds to the transporter, inhibiting its function and preventing the transport of neutral amino acids across cell membranes. This inhibition can affect various cellular processes, including metabolism and signaling pathways .
Comparison with Similar Compounds
Inhibitor E4 is unique compared to other similar compounds due to its specific targeting of the B0AT1 transporter. Similar compounds include:
Inhibitor E3: Targets a different transporter with varying efficacy.
Inhibitor E5: Exhibits broader inhibition but with less specificity.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-(4-chloro-2,6-dimethylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-8(2)15-12(16)7-17-13-9(3)5-11(14)6-10(13)4/h5-6,8H,7H2,1-4H3,(H,15,16) |
InChI Key |
GMPVHSCTBWUYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



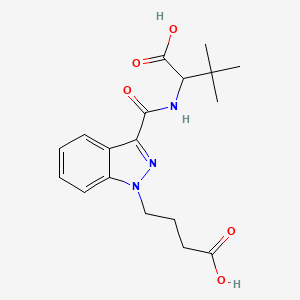
![1-methyl-N-[(1S,5R)-9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide](/img/structure/B10821415.png)
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B10821427.png)
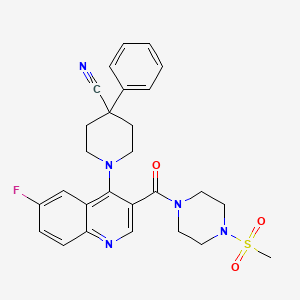
![4-[7-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B10821444.png)
![4-anilino-1-benzyl-N-[2-(diaminomethylideneamino)ethyl]piperidine-4-carboxamide](/img/structure/B10821458.png)
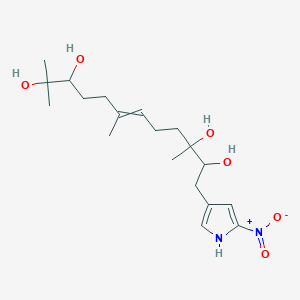
![5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione](/img/structure/B10821475.png)

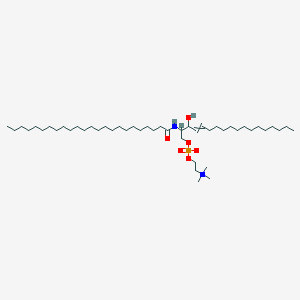
![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821488.png)
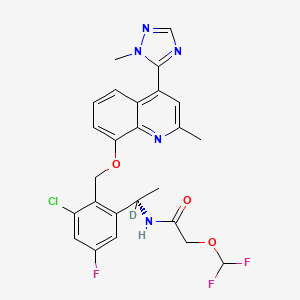
![5-chloro-2-methoxy-N-[4-({1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}oxy)phenyl]benzene-1-sulfonamide](/img/structure/B10821503.png)
